

In Vivo Administration of AMG 487 S-enantiomer: Application Notes and Protocols

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Compound of Interest

Compound Name: AMG 487 (S-enantiomer)

Cat. No.: B10782934

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 487 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] The S-enantiomer of AMG 487 demonstrates high-affinity binding to CXCR3, effectively blocking the interaction with its cognate ligands, CXCL9, CXCL10 (IP-10), and CXCL11 (I-TAC).[1] This inhibition disrupts the downstream signaling cascades that mediate the recruitment of activated T cells and other immune cells to sites of inflammation. Consequently, the AMG 487 S-enantiomer is a valuable tool for investigating the role of the CXCR3 signaling axis in various pathological conditions, including autoimmune diseases, inflammatory disorders, and cancer metastasis.

This document provides detailed application notes and protocols for the in vivo administration of the AMG 487 S-enantiomer to facilitate preclinical research.

Mechanism of Action

AMG 487 is a non-competitive antagonist that binds to a pocket within the transmembrane domains of CXCR3. This binding stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and subsequent intracellular signaling upon ligand binding. The primary mechanism of action involves the inhibition of CXCR3-mediated cell migration and calcium mobilization in response to its chemokine ligands.

Data Presentation

In Vitro Activity of AMG 487

Ligand	Assay	IC50 (nM)
CXCL10 (IP-10)	Binding Inhibition	8.0
CXCL11 (I-TAC)	Binding Inhibition	8.2
CXCL10 (IP-10)	Cell Migration	8
CXCL11 (I-TAC)	Cell Migration	15
CXCL9 (Mig)	Cell Migration	36
CXCL11 (I-TAC)	Calcium Mobilization	5

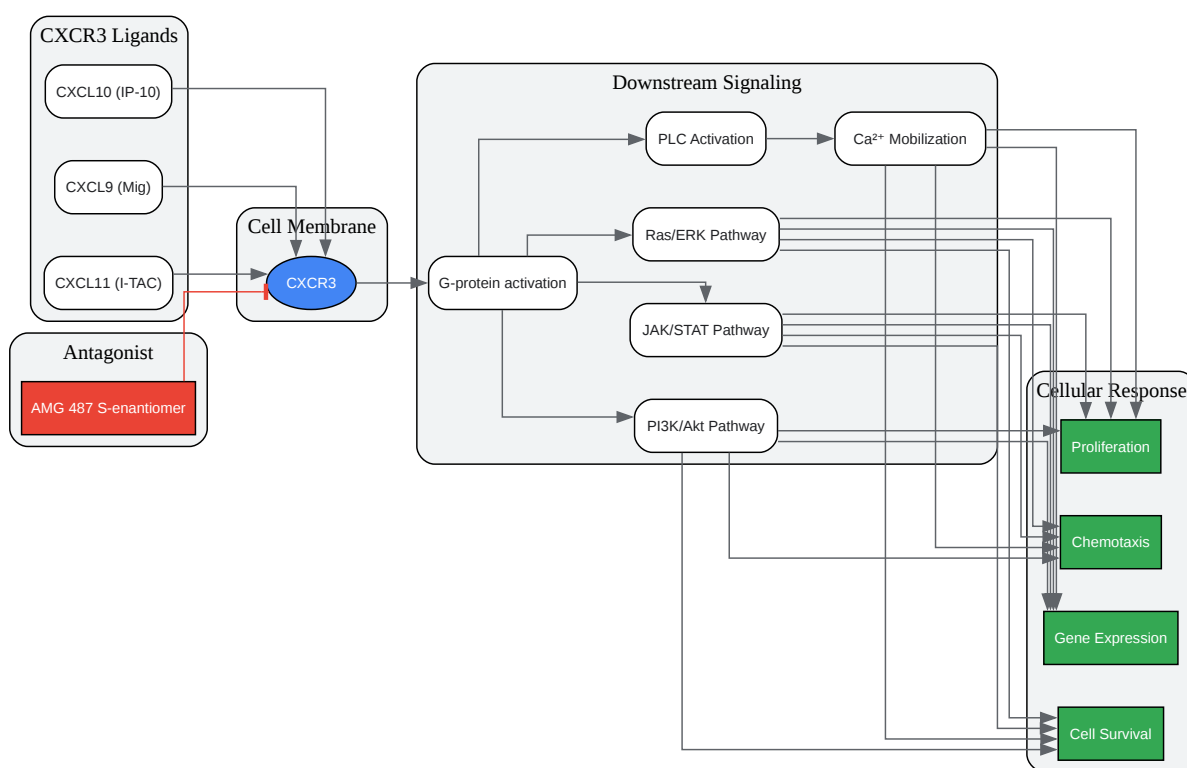
Note: Data represents the activity of the racemic AMG 487, which is expected to be primarily attributed to the S-enantiomer.

In Vivo Efficacy of AMG 487 in Murine Models

Model	Dosing	Route	Key Findings
Collagen-Induced Arthritis	5 mg/kg, every 48h	Intraperitoneal	Decreased clinical scores and histological inflammation. [2] [3]
Experimental Autoimmune Prostatitis	Not specified	Not specified	Ameliorated inflammatory changes and pelvic pain. [4]
Diabetic Retinopathy	Not specified	Not specified	Alleviated blood-retinal barrier disruption. [5]
Cancer Metastasis (Breast)	5 mg/kg, twice daily	Subcutaneous	Inhibited experimental lung metastasis.

Signaling Pathway

The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor activates several downstream signaling pathways. These pathways are crucial for orchestrating immune cell trafficking, activation, and effector functions. AMG 487 S-enantiomer, by blocking the initial ligand-receptor interaction, inhibits these subsequent signaling events.



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CXCR3 Signaling Pathway and Inhibition by AMG 487 S-enantiomer.

Experimental Protocols

Formulation of AMG 487 S-enantiomer for In Vivo Administration

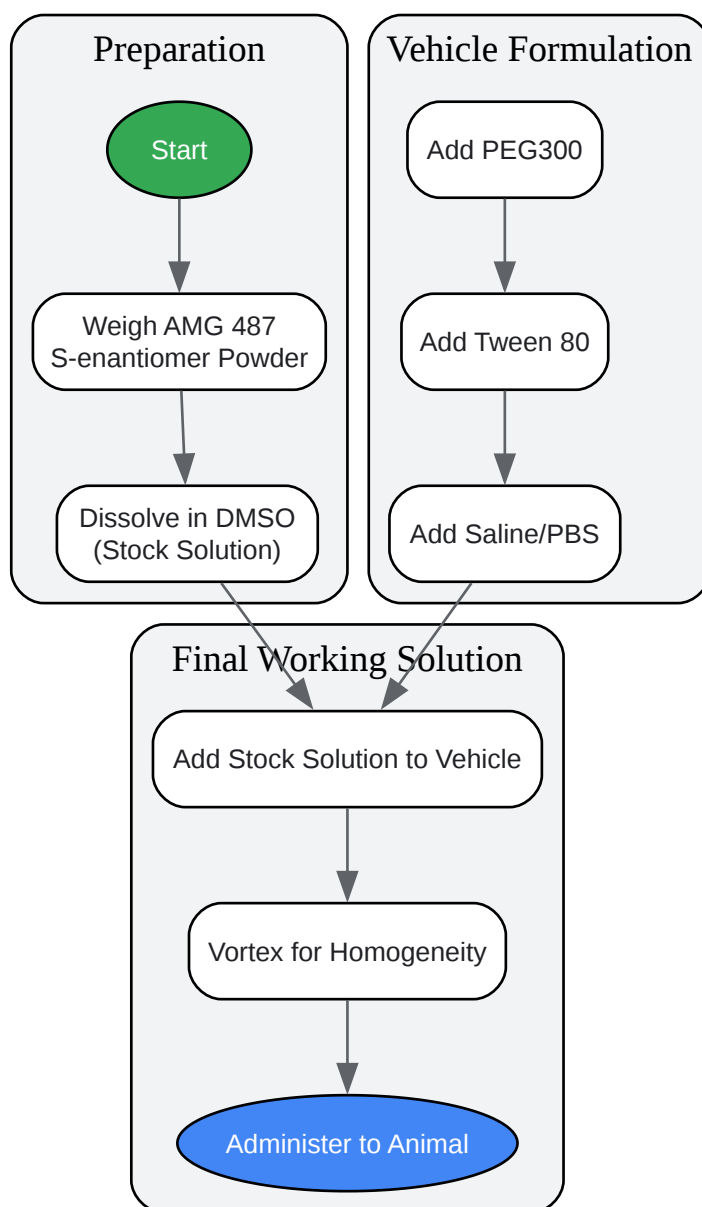
Materials:

- AMG 487 S-enantiomer powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Prepare a stock solution: Dissolve the AMG 487 S-enantiomer powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).^[6] Ensure complete dissolution by vortexing. Gentle heating or sonication may be used if necessary.
- Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for AMG 487 is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.^[6]
- Formulate the final solution: Add the required volume of the AMG 487 S-enantiomer stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 2 mg/mL working solution using a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline:

- For a 1 mL final volume, take 50 μ L of a 40 mg/mL DMSO stock solution.
- Add 300 μ L of PEG300 and mix thoroughly.
- Add 50 μ L of Tween 80 and mix until the solution is clear.
- Add 600 μ L of saline or PBS and vortex to ensure a homogenous solution.
- Administration: The formulated solution should be prepared fresh on the day of use and administered to the animals via the desired route (e.g., intraperitoneal or subcutaneous injection).



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Workflow for In Vivo Formulation of AMG 487 S-enantiomer.

In Vivo Administration Protocol (Murine Model of Inflammation)

Animal Model:

- Collagen-induced arthritis (CIA) in DBA/1J mice is a commonly used model to assess the anti-inflammatory effects of CXCR3 antagonists.[2]

Materials:

- AMG 487 S-enantiomer, formulated as described above.
- Sterile syringes and needles (e.g., 27-gauge).
- Animal handling equipment.

Protocol:

- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- Induction of Disease: Induce the disease model according to the established protocol (e.g., immunization with type II collagen for CIA).
- Dosing Regimen:
 - Dose: A typical effective dose of AMG 487 in mice is 5 mg/kg.[\[2\]](#)[\[3\]](#)
 - Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes.
 - Frequency: Administer the formulated AMG 487 S-enantiomer or vehicle control every 48 hours, starting from a predetermined time point relative to disease induction (e.g., from day 21 to day 41 in the CIA model).[\[2\]](#)
- Monitoring and Assessment:
 - Monitor the animals regularly for clinical signs of the disease (e.g., paw swelling in the CIA model).
 - At the end of the study, collect relevant tissues (e.g., paws, spleen, lymph nodes) for histological analysis, flow cytometry, and/or gene expression studies to assess the therapeutic efficacy of the AMG 487 S-enantiomer.

Concluding Remarks

The AMG 487 S-enantiomer is a powerful research tool for dissecting the in vivo roles of the CXCR3 signaling pathway. The protocols and data presented here provide a comprehensive guide for its use in preclinical research. Adherence to appropriate formulation and administration procedures is critical for obtaining reliable and reproducible results. Researchers should optimize the dosing regimen and route of administration based on the specific animal model and experimental objectives.

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